N,N'-Carbonylbis(N-methylacetamide)
Description
N,N'-Carbonylbis(N-methylacetamide) (CAS 638-20-0) is a bis-amide compound characterized by a central carbonyl group bridging two N-methylacetamide moieties. Its molecular formula is $ C7H{12}N2O3 $, with a molecular weight of 172.18 g/mol. This compound is primarily used in industrial and scientific research applications, as indicated by its safety data sheet . Its structure confers moderate polarity and stability, making it suitable for synthetic intermediates or polymer research.
Properties
CAS No. |
102107-09-5 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
N-[acetyl(methyl)carbamoyl]-N-methylacetamide |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)8(3)7(12)9(4)6(2)11/h1-4H3 |
InChI Key |
BBJPLYGBSPMDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C(=O)N(C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Carbonylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with phosgene or other carbonylating agents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ 2 \text{CH}_3\text{CONHCH}_3 + \text{COCl}_2 \rightarrow \text{CH}_3\text{CONHCOCONHCH}_3 + 2 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of N,N’-Carbonylbis(N-methylacetamide) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process typically includes steps such as mixing, reaction, separation, and purification to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Carbonylbis(N-methylacetamide) can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield N-methylacetamide and carbon dioxide.
Substitution: It can participate in nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: N-methylacetamide and carbon dioxide.
Substitution: Various substituted amides depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Scientific Research Applications
N,N’-Carbonylbis(N-methylacetamide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of N,N’-Carbonylbis(N-methylacetamide) involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can participate in nucleophilic substitution reactions, altering the chemical environment of the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Bis-Amide Derivatives
Aromatic vs. Aliphatic Substituents
- X-ray studies reveal a planar crystal structure with intermolecular hydrogen bonding (O–H···O and N–H···F interactions), leading to higher thermal stability compared to the methyl-substituted target compound .
- N,N′-((4-Chlorophenyl)methylene)bis(2-(4-(trifluoromethyl)phenyl)acetamide) (Compound 44 in ): Contains chlorophenyl and trifluoromethyl groups, increasing molecular weight (MW = 607.08 g/mol) and lipophilicity. Such derivatives exhibit biological activity against protozoan parasites, unlike the target compound, which lacks aromatic substituents .
Electron-Withdrawing Groups
- N,N′-Carbonylbis(2-nitrobenzamide) (JS-1-11): Nitro groups reduce electron density on the amide carbonyl, altering reactivity.
Backbone and Linker Modifications
Silicon-Based Linkages
- N,N′-(Vinylsilylene)bis(N-methylacetamide) (CAS 22705-32-4): Replaces the carbonyl bridge with a silylene group, introducing silicon’s unique thermal and electronic properties. This modification could enable applications in silicone-based polymers or coatings, diverging from the target compound’s carbon-centric reactivity .
Cyclohexane-Bridged Analogs
- This contrasts with the target compound’s flexible carbonyl bridge, which is less suited for high-resolution imaging .
Halogenated Derivatives
- N,N′-(Ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) (CAS 36784-59-5): Chlorine atoms increase molecular polarity and toxicity. Such compounds are precursors in agrochemical synthesis, whereas the target compound’s safety profile allows broader handling in non-specialized labs .
Physicochemical Properties
| Property | N,N'-Carbonylbis(N-methylacetamide | N,N′-Carbonylbis(2,6-difluorobenzamide) | N,N′-(Ethane-1,2-diyl)bis(2-chloro-N-methylacetamide) |
|---|---|---|---|
| Molecular Weight (g/mol) | 172.18 | 352.23 | 283.16 |
| Melting Point (°C) | Not reported | 215–217 (decomposes) | 145–148 |
| Solubility | Polar aprotic solvents | Low (crystalline structure) | Moderate in DMSO |
| Applications | Industrial research | Crystallography, materials | Agrochemical synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
